3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide - 340011-45-2

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

Catalog Number: EVT-2519276
CAS Number: 340011-45-2
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: N-(4-chlorophenyl)propanamide is a substrate investigated for its metabolism by microsomal oxygenases, specifically its omega- and (omega-1)-hydroxylation. []

    Relevance: N-(4-chlorophenyl)propanamide is structurally similar to 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, sharing the N-(4-chlorophenyl)propanamide core structure. The key difference lies in the presence of the 3-(benzenesulfonyl) group in the target compound.

    Compound Description: This molecule exhibits antiviral activity. It has been studied for its vibrational spectroscopic signatures and potential for inhibiting viruses via in silico docking studies. []

    Relevance: This compound shares the N-(4-chlorophenyl)acetamide core structure with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. Although the target compound has a propanamide group and a different substituent on the propyl chain, the presence of the common N-(4-chlorophenyl)acetamide moiety highlights a structural relationship.

  • Compound Description: IMB-0523 is a promising anti-HBV agent exhibiting higher activity against both wild-type and drug-resistant HBV compared to lamivudine (3TC). It increases intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. []
  • Relevance: This compound shares the N-(4-chlorophenyl)benzamide core structure with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. The presence of this common structural motif suggests potential similarities in their biological activities, although the target compound has a propanamide group instead of the benzamide group.
    • Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. [, ] It is orally bioavailable and effective in rodent models for reducing food intake and body weight. [, ]
    • Relevance: This compound shares the 4-chlorophenyl group and propanamide moiety with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. Although MK-0364 has a more complex structure with additional substituents, the presence of these shared features indicates a structural relationship. ,
  • Compound Description: This compound is an isoniazid analogue with measured solubility in various solvents at different temperatures. [, ]

    Relevance: This compound, similar to 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, contains the N-(4-chlorophenyl)amide group, indicating they belong to the same broad chemical class. ,

    • Compound Description: This compound is a thiourea derivative that forms a complex with N,N-dimethylformamide (DMF) through recrystallization. []
    • Relevance: This compound shares the 4-chlorophenyl group with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. The presence of this shared group suggests they might exhibit similar physicochemical properties.
  • 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

    • Compound Description: This group encompasses a variety of newly synthesized valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. These derivatives exhibit antimicrobial activity against specific Gram-positive bacterial strains and C. albicans. []
    • Relevance: These derivatives, like 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, contain the 4-chlorophenyl group and a sulfonyl group. This structural similarity suggests potential overlap in their biological activities and physicochemical properties.

    Compound Description: PD 0348292 is an orally efficacious Factor Xa inhibitor currently undergoing phase II clinical trials for thrombotic disorders. It exhibits selective inhibition of FXa and demonstrates favorable bioavailability. []

    Relevance: This compound shares the 4-chlorophenyl group with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. Although their structures differ significantly, the presence of this common pharmacophore suggests a potential for shared physicochemical properties.

    Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. It displays significant anticonvulsant effects in animal models of generalized seizures. []

    Relevance: Similar to 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, YM928 contains the 4-chlorophenyl group. This shared structural feature suggests they belong to the same broad chemical class, although their core structures and pharmacological activities differ.

    N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU)

    • Compound Description: CPHU acts as a reducing agent for various lipoxygenases and stimulates the degradation of lipid hydroperoxide catalyzed by these enzymes (pseudoperoxidase activity). []
    • Relevance: CPHU and 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide both contain the N-(4-chlorophenyl)urea group, although the target compound has a propanamide group instead of a urea group. This structural similarity suggests they might share some physicochemical properties.

    N-Hexyl-2-methyl-4-methoxyaniline

    • Compound Description: This compound is an example product from a palladium-catalyzed amination reaction using 4-bromo-3-methylanisole and m-hexylamine. []
    • Relevance: While not directly comparable in structure to 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, this example highlights a palladium-catalyzed amination reaction that could potentially be applied to synthesize related compounds or analogs of the target compound.

    N-Methyl-N-(4-chlorophenyl)aniline

    • Compound Description: This compound is another example product from a palladium-catalyzed amination reaction using 4-chlorophenyl trifluoromethanesulfonate and N-methylaniline. []
    • Relevance: Although structurally different from 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, the synthesis of N-Methyl-N-(4-chlorophenyl)aniline showcases a palladium-catalyzed amination approach that could be relevant for preparing analogs or derivatives of the target compound with variations in the amine substituent.
    • Compound Description: This group of compounds (5a~j) was synthesized and characterized using various spectroscopic techniques. []
    • Relevance: These compounds share the N-(4-chlorophenyl)amide group with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, highlighting their inclusion in the same broad chemical class.
  • N-(4-Chlorophenyl)benzamide

    • Compound Description: This compound is a simple benzanilide derivative with a known crystal structure. []
    • Relevance: It shares the N-(4-chlorophenyl)benzamide moiety with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. The structural similarity, particularly the presence of the N-(4-chlorophenyl)amide group, suggests potential similarities in their physicochemical properties.

    Methyl N-(4-chlorophenyl)succinamate

    • Compound Description: This compound is a succinamate derivative with a determined crystal structure. []
    • Relevance: It shares the N-(4-chlorophenyl)amide group with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide. Although their structures differ, the common N-(4-chlorophenyl)amide group suggests a potential for shared physicochemical properties.

    N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride

    • Compound Description: This compound exhibits a broad spectrum of anticancer activity and exerts its effects through an antiproliferation pathway rather than cytotoxicity. []
    • Relevance: Similar to 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, this compound contains the N-(4-chlorophenyl)amine group, indicating they both belong to the same broad chemical class.

    N-(4-Chlorophenyl)acetamide

    • Compound Description: This simple amide is structurally characterized, with its crystal structure determined and reported. []
    • Relevance: This compound shares the N-(4-chlorophenyl)acetamide moiety with 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, differing only in the presence of the 3-(benzenesulfonyl)propyl group in the target compound.

    N-(4-chlorophenyl)-2-substituted Nicotinamides

    • Compound Description: These compounds are designed as potential anti-inflammatory agents based on the structure of Leflunomide and its metabolite, malononitrilamide (MNA). []
    • Relevance: This group of compounds, like 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide, features the N-(4-chlorophenyl)amide core structure. This shared motif suggests potential similarities in their pharmacological activities, despite variations in other substituents.

    4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    • Compound Description: A-867744 is a novel allosteric modulator of α7 neuronal acetylcholine receptors (nAChRs), displaying a unique pharmacological profile. It enhances agonist-evoked currents and modulates spontaneous inhibitory postsynaptic current activity. []
    • Relevance: Both A-867744 and 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide contain the 4-chlorophenyl and benzenesulfonamide moieties, albeit in different arrangements within their structures. This shared structural feature suggests a potential for overlapping physicochemical properties.

Properties

CAS Number

340011-45-2

Product Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.79

InChI

InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)

InChI Key

SEFDXTKULXBNBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.